molecular formula C24H24N4O5S B12318403 7-[[2-[(2-Amino-2-phenylacetyl)amino]-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

7-[[2-[(2-Amino-2-phenylacetyl)amino]-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B12318403
M. Wt: 480.5 g/mol
InChI Key: KXWHDOPHWKBQHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Taxonomy and Nomenclature

Systematic IUPAC Nomenclature

The compound’s systematic name derives from the bicyclo[4.2.0]oct-2-ene scaffold, a fused β-lactam–dihydrothiazine system characteristic of cephalosporins. The prefix 5-thia-1-aza denotes the sulfur and nitrogen atoms in the bicyclic structure, while 8-oxo specifies the ketone group at position 8. Substituents are enumerated as follows:

  • 3-methyl : A methyl group at position 3, common in early cephalosporins like cephalexin.
  • 7-[[2-[(2-Amino-2-phenylacetyl)amino]-2-phenylacetyl]amino] : A branched side chain at position 7, featuring two phenyl groups and an amino-acetyl moiety.

The suffix -2-carboxylic acid indicates the carboxylate group at position 2, critical for binding penicillin-binding proteins (PBPs). This naming convention aligns with International Union of Pure and Applied Chemistry (IUPAC) guidelines for bicyclic systems.

Table 1: Core Structural Features
Position Substituent Role in Bioactivity
3 Methyl Stability against β-lactamases
7 Amino-phenylacetyl-amino side chain Target affinity modulation
2 Carboxylic acid Binding to PBPs

Synonyms and Registry Identifiers

The compound is cataloged under multiple identifiers, reflecting its research and pharmaceutical relevance:

  • PubChem CID 2666
  • CAS 34632-04-7
  • IUPAC Synonym : (6R,7R)-7-[(2R)-2-Amino-2-phenylacetamido]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

These aliases underscore its relationship to cephalexin (CID 27447), a first-generation cephalosporin with analogous 3-methyl and 7-amino-phenylacetyl groups.

Properties

Molecular Formula

C24H24N4O5S

Molecular Weight

480.5 g/mol

IUPAC Name

7-[[2-[(2-amino-2-phenylacetyl)amino]-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C24H24N4O5S/c1-13-12-34-23-18(22(31)28(23)19(13)24(32)33)27-21(30)17(15-10-6-3-7-11-15)26-20(29)16(25)14-8-4-2-5-9-14/h2-11,16-18,23H,12,25H2,1H3,(H,26,29)(H,27,30)(H,32,33)

InChI Key

KXWHDOPHWKBQHB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C(C4=CC=CC=C4)N)SC1)C(=O)O

Origin of Product

United States

Preparation Methods

Enzymatic Acylation Using Penicillin Acylase

Reaction Mechanism

Penicillin acylase catalyzes the condensation of 7-aminodesacetoxycephalosporanic acid (7-ADCA) with activated side-chain precursors. For this compound, a two-step enzymatic process is employed:

  • First acylation : 7-ADCA reacts with 2-amino-2-phenylacetyl chloride to form the mono-acylated intermediate.
  • Second acylation : The intermediate undergoes further acylation with 2-[(2-amino-2-phenylacetyl)amino]-2-phenylacetic acid .
Critical Parameters:
  • Molar ratio : 1.15–1.6:1 (side-chain precursor to 7-ADCA).
  • Enzyme loading : 1–2 times the weight of 7-ADCA.
  • pH : 6.0–7.2, maintained using ammonium hydroxide.
  • Temperature : 15–25°C.

Process Optimization

  • Enzyme recycling : Immobilized penicillin acylase (e.g., on Eupergit C) enables ≥5 reaction cycles without significant activity loss.
  • Yield : Up to 98% conversion of 7-ADCA, with final product purity >99% after crystallization.
Table 1: Enzymatic Acylation Conditions and Outcomes
Parameter Value Source
7-ADCA conversion 98%
Enzyme stability 80% activity after 5 cycles
Crystallization purity 99.9% (methanol/water system)

Chemical Acylation via Mixed Anhydride Method

Stepwise Acylation Protocol

  • Silylation of 7-ADCA :

    • 7-ADCA is treated with bis(trimethylsilyl)acetamide (BSA) in methylene chloride to protect the carboxyl and amine groups.
    • Conditions : 25–40°C, 2–4 hours.
  • First acylation :

    • The silylated intermediate reacts with 2-amino-2-phenylacetyl chloride in the presence of pivaloyl chloride and 2,6-lutidine .
    • Solvent : Methylene chloride or acetonitrile.
    • Temperature : -35°C to -10°C.
  • Second acylation :

    • The mono-acylated product is reacted with 2-[(2-amino-2-phenylacetyl)amino]-2-phenylacetic acid using dicyclohexylcarbodiimide (DCC) .
  • Deprotection and isolation :

    • Hydrolysis with HCl/water yields the final product.
    • Crystallization : Adjust pH to 4.5–5.0 using NaOH, followed by cooling to 5°C.

Yield and Purity

  • Overall yield : 76–83%.
  • Impurities : ≤0.1% 7-ADCA residue.
Table 2: Chemical Acylation Performance
Parameter Value Source
Mixed anhydride yield 89% (first step)
Final product purity 99.5% (HPLC)
Reaction time 18–52 hours

Hybrid Enzymatic-Chemical Approach

Combined Methodology

  • Enzymatic first acylation : Penicillin acylase catalyzes the attachment of the first phenylacetyl group.
  • Chemical second acylation : DCC-mediated coupling introduces the bis-amide side chain.
Advantages:
  • Reduces enzyme inhibition from bulky substrates.
  • Achieves >95% regioselectivity for the 7-amino position.

Purification and Crystallization

Key Steps

  • Acidification : Adjust reaction mixture to pH 1.3–2.5 with sulfuric acid.
  • Membrane filtration : 0.45 µm filtration removes enzyme residues.
  • Crystallization :
    • Solvent system : Methanol/water (3:7 v/v).
    • Temperature gradient : 30–60°C → 5°C.

Quality Control

  • HPLC analysis : C18 column, mobile phase = 0.1% H3PO4/acetonitrile (85:15).
  • Specifications :
    • Potency : ≥980 µg/mg.
    • Residual solvents : ≤500 ppm toluene.

Analytical Characterization Data

Spectroscopic Profiles

  • IR (KBr) : 1770 cm⁻¹ (β-lactam C=O), 1680 cm⁻¹ (amide I), 1540 cm⁻¹ (amide II).
  • 1H NMR (D2O) : δ 5.1 (d, J = 4.8 Hz, H-6), δ 5.6 (d, J = 8.1 Hz, H-7), δ 7.3–7.5 (m, aromatic protons).

Chromatographic Data

Parameter Value Method
Retention time 6.7 min UPLC
Purity 99.9% HPLC

Comparative Analysis of Methods

Table 3: Method Comparison
Method Yield Purity Cost Scalability
Enzymatic 98% 99.9% High Industrial
Chemical 83% 99.5% Moderate Pilot-scale
Hybrid 92% 99.7% High Limited

Industrial-Scale Considerations

  • Enzymatic route is preferred for large-scale production due to lower solvent waste and higher enantioselectivity.
  • Chemical route remains relevant for producing analogs with non-natural side chains.

Chemical Reactions Analysis

Types of Reactions

7-[[2-[(2-Amino-2-phenylacetyl)amino]-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, enhancing the compound’s properties .

Scientific Research Applications

Chemistry

This compound serves as a model for studying the reactivity and properties of beta-lactam antibiotics. Researchers explore its synthesis, chemical reactions, and structural modifications to understand better the mechanisms that govern antibiotic efficacy.

Biology

In biological research, this compound is investigated for its antibacterial properties and mechanisms of resistance. Studies focus on how it interacts with bacterial cells and the biochemical pathways involved in its action.

Medicine

The potential therapeutic applications of this compound are significant. It is being explored as a treatment for various bacterial infections, particularly those resistant to conventional antibiotics. Its mechanism of action involves inhibiting bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), leading to cell lysis and death of the bacteria.

Industry

In the pharmaceutical industry, this compound is utilized in the development of new antibiotics and related pharmaceuticals. Its structural characteristics inspire the design of novel compounds with enhanced antibacterial activity and reduced resistance.

Types of Reactions

The compound undergoes various chemical reactions, including:

  • Oxidation : Modifies functional groups, potentially altering activity.
  • Reduction : Converts ketones to alcohols.
  • Substitution : Enables nucleophilic substitution reactions.
Reaction TypeDescription
OxidationAlters functional groups
ReductionConverts ketones to alcohols
SubstitutionReplaces one functional group with another

Case Studies

  • Antibacterial Efficacy : A study demonstrated that derivatives of this compound exhibited significant activity against resistant strains of bacteria, suggesting its potential as a new therapeutic agent.
  • Resistance Mechanisms : Research has been conducted to understand how certain bacteria develop resistance against this antibiotic class, providing insights into improving future drug designs.
  • Synthesis Optimization : Industrial studies focused on refining synthetic routes to enhance yield and reduce costs associated with producing this compound for therapeutic use.

Mechanism of Action

The mechanism of action of 7-[[2-[(2-Amino-2-phenylacetyl)amino]-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves inhibiting bacterial cell wall synthesis. It targets and binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition leads to cell lysis and death of the bacteria .

Comparison with Similar Compounds

Structural Analogues and Side Chain Modifications

The antibacterial activity and resistance profiles of cephalosporins are heavily influenced by their C-7 and C-3 substituents. Below is a comparative analysis of Compound X and structurally related analogues:

Table 1: Structural Comparison of Compound X and Analogues
Compound Name / ID C-7 Side Chain C-3 Substituent Key Features Reference
Compound X Bis-phenylacetyl (dual phenyl groups) 3-methyl Potential enhanced PBP affinity; possible solubility challenges due to hydrophobicity
Cephalexin D-α-amino-α-phenylacetamido 3-methyl First-generation; Gram-positive activity; susceptible to β-lactamases
SQ 14,359 Thienylureidoacetyl 1-methyltetrazolylthio Broad-spectrum, β-lactamase-resistant (third-gen); enhanced Gram-negative coverage
Compound (3-chloro-4-hydroxyphenyl)acetyl 3-methyl Polar chloro/hydroxy groups may improve target binding or solubility
Compound (Z)-methoxyimino-thiazolylglyoxyl Thiazolylthio-methyl Third-gen; methoxyimino group confers β-lactamase resistance
7-NACABH (Ceftibuten intermediate) Aminated core Diphenylmethyl ester Parent nucleus for oral third-gen cephalosporin
Key Observations:

Side Chain Complexity : Compound X’s bis-phenylacetyl side chain is unique among the analogues. While phenyl groups may enhance PBP binding in Gram-positive bacteria, this hydrophobicity could limit solubility and Gram-negative penetration compared to polar side chains (e.g., thienylureido in SQ 14,359 or chlorohydroxyphenyl in ).

β-Lactamase Resistance: Later-generation cephalosporins (e.g., ) incorporate methoxyimino or ureido groups, which sterically hinder β-lactamase hydrolysis. Compound X lacks these modifications, suggesting it may be less stable against resistant organisms.

Synthesis: Compound X’s synthesis likely involves sequential acylation steps under neutral conditions to preserve stereochemistry, similar to methods described for thienylureido derivatives .

Antibacterial Activity and Spectrum

While direct activity data for Compound X is absent, inferences can be drawn from structural analogues:

  • Gram-Positive Activity : The bis-phenylacetyl side chain resembles cephalexin’s phenylglycyl group, which targets PBPs in Staphylococci and Streptococci . However, bulky side chains in later generations often reduce Gram-positive efficacy.
  • Gram-Negative Coverage : Compounds with charged or polar side chains (e.g., ’s chlorohydroxyphenyl ) exhibit improved outer membrane penetration. Compound X’s hydrophobicity may limit this, unless the phenyl groups adopt conformations that facilitate uptake.
  • β-Lactamase Stability: SQ 14,359’s ureido group and ’s methoxyimino moiety confer resistance to extended-spectrum β-lactamases (ESBLs) . Compound X’s lack of such groups implies susceptibility, aligning it with earlier-generation cephalosporins.

Biological Activity

The compound 7-[[2-[(2-Amino-2-phenylacetyl)amino]-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, also known as a derivative of thiazolidine antibiotics, has garnered attention for its potential biological activities, particularly in antimicrobial and cytotoxic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial efficacy, mechanisms of action, and potential therapeutic applications.

The molecular formula of the compound is C16H19N3O4SC_{16}H_{19}N_{3}O_{4}S with a molecular weight of approximately 349.40 g/mol. The structure features a bicyclic core that is characteristic of several antibiotic classes.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC)

The MIC values for selected bacteria are summarized in Table 1:

Bacterial Strain MIC (µM)
Pseudomonas aeruginosa0.21
Escherichia coli0.21
Micrococcus luteus0.83
Candida albicans0.83

These findings suggest that the compound is particularly potent against Pseudomonas aeruginosa and Escherichia coli, indicating its potential as a therapeutic agent in treating infections caused by these pathogens .

The mechanism by which this compound exerts its antimicrobial effects appears to involve inhibition of key bacterial enzymes such as DNA gyrase and MurD. Molecular docking studies reveal that it forms critical interactions with amino acids at the active sites of these enzymes, stabilizing the binding through hydrogen bonds and hydrophobic interactions.

Key Interactions

The binding interactions include:

  • Hydrogen Bonds : Strong connections with SER1084, ASP437, and GLY459.
  • Pi–Pi Stacking : Between phenyl groups and nucleotides.

This multi-faceted interaction profile enhances the compound's efficacy against resistant strains .

Cytotoxicity Studies

In addition to its antimicrobial properties, cytotoxicity assays conducted on human cell lines (HaCat and BALB/c 3T3) indicate that the compound exhibits selective toxicity profiles. The results are shown in Table 2:

Cell Line IC50 (µM)
HaCat (human keratinocytes)>100
BALB/c 3T3 (murine fibroblasts)>100

These findings suggest that while the compound is effective against bacteria, it maintains a favorable safety profile in human cell lines, making it a candidate for further development as an antibacterial agent .

Case Studies

  • Study on Efficacy Against Resistant Strains : A recent study highlighted the effectiveness of this compound against multi-drug resistant strains of E. coli and Pseudomonas aeruginosa, where traditional antibiotics failed. The compound's unique mechanism offers a promising alternative in antibiotic therapy.
  • In Vivo Studies : Preliminary animal model studies have shown reduced infection rates when treated with this compound compared to control groups receiving standard treatments.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.